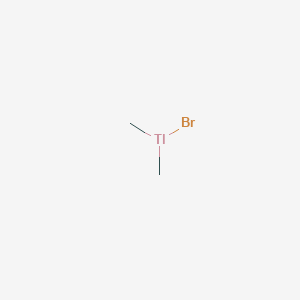
Thallium, bromodimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thallium, bromodimethyl- is a chemical compound that has garnered attention due to its unique properties and potential applications As a compound containing thallium, it is part of a group of heavy metals known for their significant impact on various scientific fields
Preparation Methods
The synthesis of thallium, bromodimethyl- involves several methods, including both laboratory-scale and industrial-scale processes. One common synthetic route involves the reaction of thallium salts with bromodimethyl compounds under controlled conditions. The reaction typically requires a solvent, such as ethanol or water, and is carried out at elevated temperatures to ensure complete reaction. Industrial production methods may involve more complex processes, including the use of catalysts and advanced purification techniques to obtain high-purity thallium, bromodimethyl-.
Chemical Reactions Analysis
Thallium, bromodimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like bromine water and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thallium, bromodimethyl- can lead to the formation of thallium(III) compounds, while reduction reactions may yield thallium(I) species.
Scientific Research Applications
Thallium, bromodimethyl- has several scientific research applications across different fields:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other thallium compounds.
Biology: Studies have shown that thallium, bromodimethyl- can interact with biological molecules, making it a subject of interest in toxicology and pharmacology research.
Mechanism of Action
The mechanism by which thallium, bromodimethyl- exerts its effects involves its interaction with molecular targets and pathways within biological systems. For instance, it has been shown to bind to the active site of the EGFR protein, inhibiting its function and potentially affecting cell signaling pathways involved in cancer progression . The exact molecular targets and pathways can vary depending on the specific biological context and the form of thallium present.
Comparison with Similar Compounds
Thallium, bromodimethyl- can be compared with other thallium compounds, such as thallium acetate and thallium nitrate. While all these compounds contain thallium, their chemical properties and applications can differ significantly. Thallium, bromodimethyl- is unique in its specific interactions with biological targets and its potential use in advanced material synthesis. Similar compounds include:
- Thallium acetate
- Thallium nitrate
- Thallium sulfate
Each of these compounds has its own set of applications and properties, making thallium, bromodimethyl- a distinct and valuable compound in scientific research and industrial applications.
Properties
CAS No. |
21648-59-9 |
|---|---|
Molecular Formula |
C2H6BrTl |
Molecular Weight |
314.36 g/mol |
IUPAC Name |
bromo(dimethyl)thallane |
InChI |
InChI=1S/2CH3.BrH.Tl/h2*1H3;1H;/q;;;+1/p-1 |
InChI Key |
SSEPXDJMBYEVEE-UHFFFAOYSA-M |
Canonical SMILES |
C[Tl](C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















